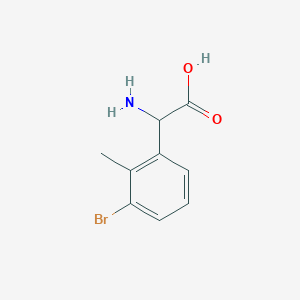
2-amino-2-(3-bromo-2-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-bromo-2-methylphenyl)acetic acid, also known as ABMPA, is an organic compound with a molecular formula of C9H9BrNO2, and is an important intermediate in the synthesis of various drugs and pharmaceuticals. ABMPA is a small organic molecule with a large surface area, and is a useful starting material for a variety of organic reactions. The compound has been studied extensively for its unique structure and reactivity, and has a wide range of applications in biochemistry and pharmacology.
作用機序
The mechanism of action of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid is not fully understood. It is believed that the compound is able to interact with proteins and other molecules in the body, leading to a variety of biochemical and physiological effects. For example, 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug. The compound has also been shown to interact with receptors in the body, leading to changes in the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug. In humans, 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has been shown to interact with receptors in the body, leading to changes in the activity of certain hormones and neurotransmitters. The compound has also been shown to reduce inflammation, and to have an anti-cancer effect in certain types of cancer.
実験室実験の利点と制限
The use of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid in laboratory experiments has several advantages. It is a small molecule with a large surface area, making it a useful starting material for a variety of organic reactions. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. The main limitation of 2-amino-2-(3-bromo-2-methylphenyl)acetic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
Future research on 2-amino-2-(3-bromo-2-methylphenyl)acetic acid could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the development of new drugs and pharmaceuticals. Additionally, further research could be conducted on its potential anti-cancer effects, as well as its ability to interact with receptors in the body. Finally, further research could be conducted on its potential use as a starting material for a variety of organic reactions, as well as its potential applications in the synthesis of other compounds.
合成法
2-amino-2-(3-bromo-2-methylphenyl)acetic acid can be synthesized by several different methods. The most common method is the Williamson ether synthesis, which involves reacting an alkyl halide with an alkoxide in the presence of a base, such as sodium hydroxide. Another method involves reacting an alkyl halide with a Grignard reagent in the presence of a base. 2-amino-2-(3-bromo-2-methylphenyl)acetic acid can also be synthesized by reacting an alkyl halide with an alkyl amine in the presence of a base.
科学的研究の応用
2-amino-2-(3-bromo-2-methylphenyl)acetic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of drugs and pharmaceuticals, including antipsychotics, anticonvulsants, and anti-inflammatory agents. It is also used in the synthesis of organic molecules with a range of biological activities, such as anti-cancer agents and antiviral agents. 2-amino-2-(3-bromo-2-methylphenyl)acetic acid has also been used in the synthesis of a range of other compounds, including dyes, pigments, and surfactants.
特性
IUPAC Name |
2-amino-2-(3-bromo-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQUGBONHPCKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-bromo-2-methylphenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

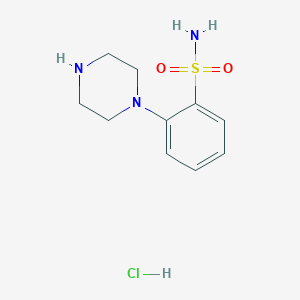
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
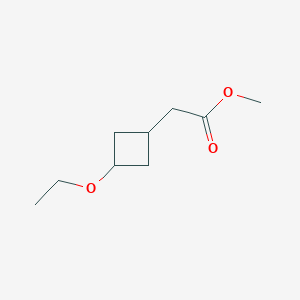
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
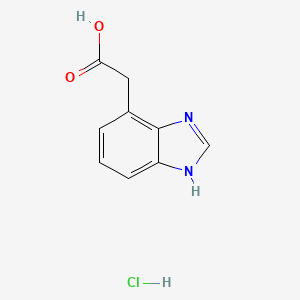


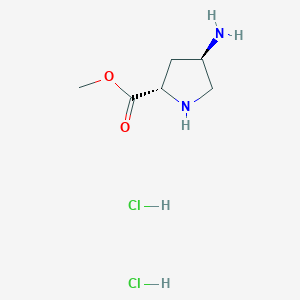
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
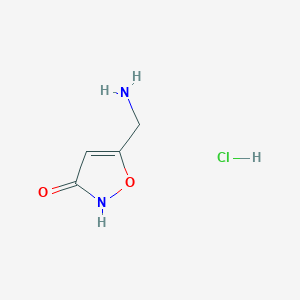
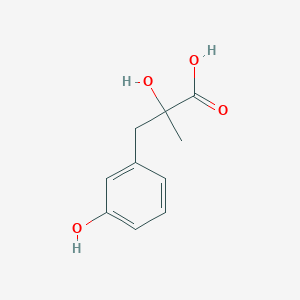

![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)